CID 78065482
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Overview
Description
CID 78065482 is a chemical compound with unique properties and applications
Preparation Methods
The preparation of CID 78065482 involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of specific precursors under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
CID 78065482 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 78065482 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78065482 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .
Comparison with Similar Compounds
CID 78065482 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous molecular structures or similar functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing insights into the specific advantages of this compound .
Properties
Molecular Formula |
C7H11Cl2Si |
---|---|
Molecular Weight |
194.15 g/mol |
InChI |
InChI=1S/C7H11Cl2Si/c8-10(9)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 |
InChI Key |
DAFVHXIJMHCOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C[Si](Cl)Cl |
Origin of Product |
United States |
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